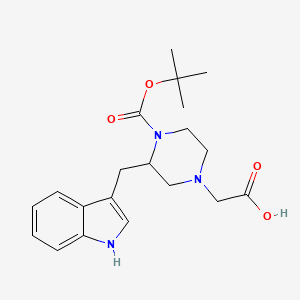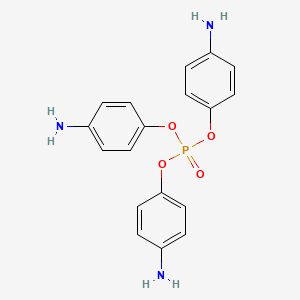
Triaminophenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triaminophenyl phosphate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a phosphate group bonded to a phenyl ring substituted with three amino groups. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triaminophenyl phosphate can be synthesized through several methods. One common approach involves the reaction of phenyl phosphate with ammonia or amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete substitution of the hydrogen atoms on the phenyl ring with amino groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors allows for the efficient production of the compound, minimizing the formation of by-products and ensuring high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Triaminophenyl phosphate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or alkylating agents can be used to substitute the phosphate group.
Major Products Formed
The major products formed from these reactions include nitrophenyl phosphate, aminophenyl phosphate, and various substituted phenyl phosphates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Triaminophenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphate metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which triaminophenyl phosphate exerts its effects involves the interaction of its phosphate group with various molecular targets. In biological systems, it can inhibit enzymes that are involved in phosphate metabolism by binding to their active sites. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenyl phosphate: A widely used flame retardant and plasticizer.
Triethyl phosphate: Used as a solvent and plasticizer.
Trimethyl phosphate: Used in the synthesis of other organophosphorus compounds.
Uniqueness
Triaminophenyl phosphate is unique due to the presence of three amino groups on the phenyl ring, which allows it to participate in a wider range of chemical reactions compared to other similar compounds
Propriétés
Numéro CAS |
4232-84-2 |
|---|---|
Formule moléculaire |
C18H18N3O4P |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
tris(4-aminophenyl) phosphate |
InChI |
InChI=1S/C18H18N3O4P/c19-13-1-7-16(8-2-13)23-26(22,24-17-9-3-14(20)4-10-17)25-18-11-5-15(21)6-12-18/h1-12H,19-21H2 |
Clé InChI |
ZYPZVOKVDNSKLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OP(=O)(OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


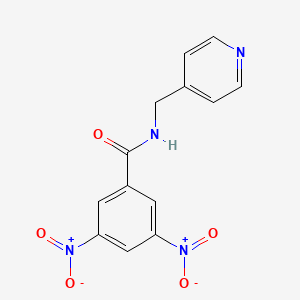
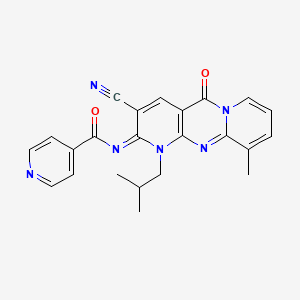
![2-[(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14168502.png)
![4-[(2,3-Dimethyl-1-benzothiophen-7-yl)amino]benzonitrile](/img/structure/B14168506.png)
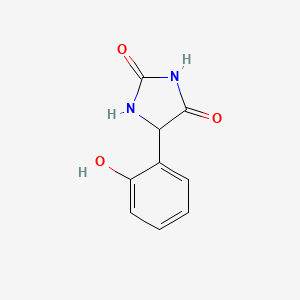
![3-amino-6-(3,4-dimethoxyphenyl)-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14168520.png)
![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one](/img/structure/B14168526.png)
![3-[(E)-[(1-hydroxynaphthalen-2-yl)methylidene]amino]-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B14168528.png)
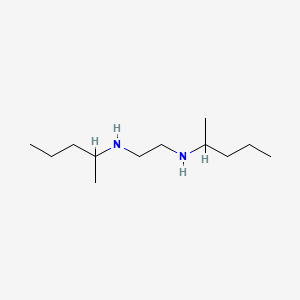
![3-Oxabicyclo[3.2.1]octan-2-one, 1,4,4-trimethyl-](/img/structure/B14168542.png)
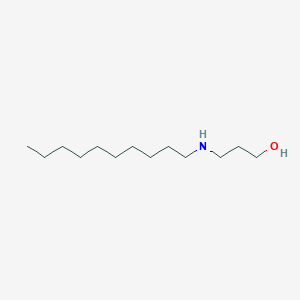
![2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol](/img/structure/B14168554.png)
![[(E)-2-nitroprop-1-enyl]cyclopentane](/img/structure/B14168568.png)
